An In-depth Technical Guide to the Physical Properties of 2,2'-Bithiophene-5-boronic acid
An In-depth Technical Guide to the Physical Properties of 2,2'-Bithiophene-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Bithiophene-5-boronic acid is a bifunctional organic compound that has garnered significant interest within the scientific community, particularly in the fields of materials science and medicinal chemistry. Its rigid, planar bithiophene backbone coupled with the versatile reactivity of the boronic acid moiety makes it a valuable building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of the known physical properties of 2,2'-Bithiophene-5-boronic acid and its derivatives, alongside detailed experimental protocols for their determination and application.
Core Physical Properties
The physical characteristics of 2,2'-Bithiophene-5-boronic acid are fundamental to its handling, reactivity, and application in various synthetic strategies. While a comprehensive experimental dataset for all physical properties is not extensively available in the public domain, this section compiles the reported values and provides context for their interpretation.
Quantitative Data Summary
The table below summarizes the key physical and chemical identifiers for 2,2'-Bithiophene-5-boronic acid and its commonly used pinacol ester derivative.
| Property | 2,2'-Bithiophene-5-boronic acid | 2,2'-Bithiophene-5-boronic acid pinacol ester |
| CAS Number | 132898-95-4[1][2] | 479719-88-5[3] |
| Molecular Formula | C₈H₇BO₂S₂[1][2] | C₁₄H₁₇BO₂S₂[4] |
| Molecular Weight | 210.08 g/mol [1][2] | 292.22 g/mol [3] |
| Melting Point | 89-92 °C[5] | 35.5-40 °C |
| Appearance | Not explicitly reported; likely a solid. | Colorless to dark blue, yellow, or green solid, semi-solid, or fused solid.[4][6] |
| Solubility | Generally soluble in organic solvents.[1] Specific quantitative data is not readily available. | Generally more soluble in organic solvents than the corresponding boronic acid. |
| Boiling Point | Data not available.[2][5] | Data not available. |
| Density | Data not available.[2][5] | Data not available. |
| pKa | Data not available. Generally, arylboronic acids have a pKa of around 9.[7] | Not applicable. |
| Refractive Index | Data not available.[5] | n20/D 1.5900 (lit.) |
Experimental Protocols
Detailed experimental procedures are crucial for the accurate determination of physical properties and for the successful application of 2,2'-Bithiophene-5-boronic acid in synthesis.
Determination of Melting Point
The melting point of a solid organic compound is a key indicator of its purity.
General Protocol:
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A small, dry sample of 2,2'-Bithiophene-5-boronic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in a melting point apparatus.
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The sample is heated at a steady and slow rate, typically 1-2 °C per minute, in the vicinity of the expected melting point.
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The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting range.
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A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.
Determination of Solubility
Understanding the solubility of 2,2'-Bithiophene-5-boronic acid in various solvents is essential for its use in reactions and for its purification.
General Qualitative Protocol:
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To a small test tube, add approximately 10-20 mg of 2,2'-Bithiophene-5-boronic acid.
-
Add 1 mL of the desired solvent (e.g., water, ethanol, acetone, toluene, dichloromethane) in portions, agitating the mixture after each addition.[8][9]
-
Observe whether the solid dissolves completely at room temperature.[8][9]
-
If the compound is insoluble at room temperature, the mixture can be gently heated to assess for temperature-dependent solubility.
General Quantitative Protocol (Isothermal Method):
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A saturated solution of 2,2'-Bithiophene-5-boronic acid is prepared in a specific solvent at a constant temperature by adding an excess of the solid to the solvent and stirring for an extended period to ensure equilibrium.
-
A known volume of the clear, saturated supernatant is carefully removed.
-
The solvent is evaporated from the aliquot, and the mass of the remaining solid is determined.
-
The solubility is then calculated and expressed in units such as g/L or mol/L.
Determination of pKa
The pKa of the boronic acid group influences its reactivity and its interaction with biological systems.
General Protocol using Potentiometric Titration:
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A solution of 2,2'-Bithiophene-5-boronic acid of known concentration (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.[10]
-
The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it.[11]
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.[11]
-
The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[11]
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.[10]
Synthetic Applications and Workflows
2,2'-Bithiophene-5-boronic acid is a key intermediate in the synthesis of a variety of organic materials, most notably through the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling Reaction
This palladium-catalyzed reaction forms a carbon-carbon bond between the bithiophene unit and an aryl or vinyl halide.
General Experimental Protocol:
-
To a reaction flask, 2,2'-Bithiophene-5-boronic acid (1.0 equivalent), the desired aryl or vinyl halide (1.0-1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents) are added.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent or solvent mixture (e.g., toluene/ethanol/water, 1,4-dioxane/water) is added.
-
The reaction mixture is heated with stirring for a period of time determined by reaction monitoring (e.g., by TLC or GC-MS), typically ranging from a few hours to overnight.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography.
Visualizing Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
References
- 1. scbt.com [scbt.com]
- 2. 2,2'-Bithiophene-5-boronic acid - CAS:132898-95-4 - Sunway Pharm Ltd [3wpharm.com]
- 3. 2,2'-Bithiophene-5-boronic acid pinacol ester, 98% | Fisher Scientific [fishersci.ca]
- 4. 2,2'-Bithiophene-5-boronic acid pinacol ester, 98% [cymitquimica.com]
- 5. 2,2 -bithienyl-5 -boronic acid - 132898-95-4 - Structure, Synthesis, Properties [organoborons.com]
- 6. 2,2'-Bithiophene-5-boronic acid pinacol ester, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. Boronic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. creative-bioarray.com [creative-bioarray.com]
